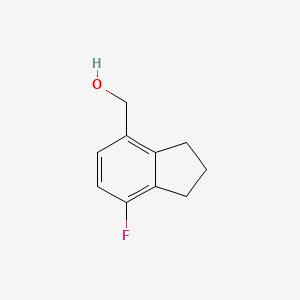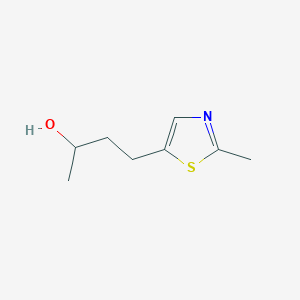
4-(2-Methylthiazol-5-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylthiazol-5-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthiazol-5-yl)butan-2-ol typically involves the reaction of 2-methylthiazole with butan-2-ol under specific conditions. The process may include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, where the raw materials are reacted in large reactors. The conditions are optimized to maximize yield and minimize impurities. Techniques such as distillation and crystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methylthiazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
4-(2-Methylthiazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-Methylthiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Thiazole: A simpler structure with similar properties.
2-Methylthiazole: Lacks the butan-2-ol group but shares the thiazole ring.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another compound with a similar backbone but different functional groups.
Uniqueness: 4-(2-Methylthiazol-5-yl)butan-2-ol is unique due to the presence of both the thiazole ring and the butan-2-ol group, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-9-7(2)11-8/h5-6,10H,3-4H2,1-2H3 |
Clave InChI |
GLPPVYKEOQSINC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


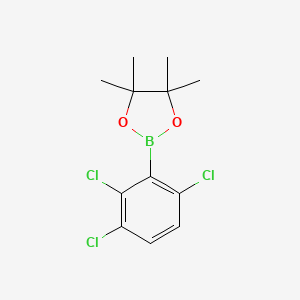
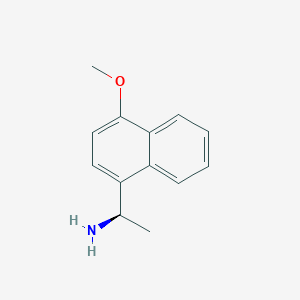

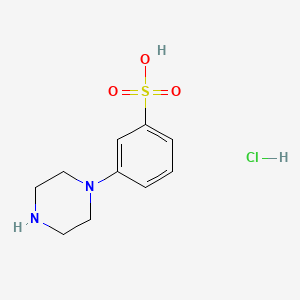

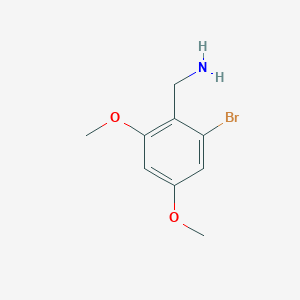

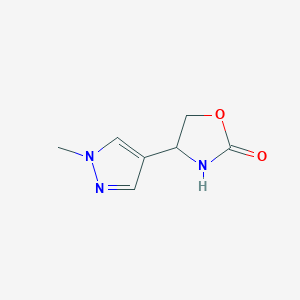
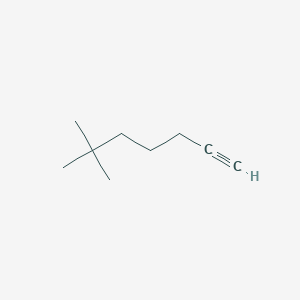
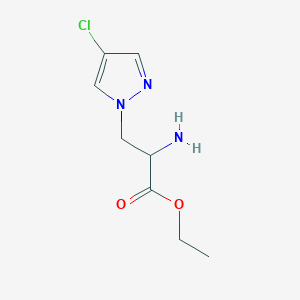
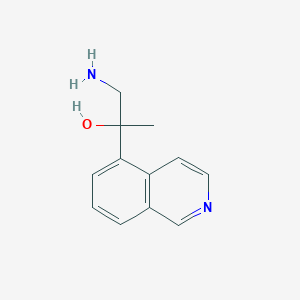

![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
